molecular formula C16H26O2S B3847252 1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene

1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B3847252
M. Wt: 282.4 g/mol
InChI Key: YKSHMUKAHNKNQY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a 6-propan-2-ylsulfanylhexoxy group

Preparation Methods

The synthesis of 1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Attachment of the 6-propan-2-ylsulfanylhexoxy Group: This step involves the reaction of a suitable benzene derivative with 6-bromohexanol in the presence of a base to form the hexoxy linkage. Subsequently, the thiol group is introduced through a substitution reaction with propan-2-ylthiol under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and polymers.

Mechanism of Action

The mechanism by which 1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

1-Methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene can be compared with other benzene derivatives, such as:

    1-Methoxy-2-(methylsulfonyl)benzene: Similar in having a methoxy group but differs in the nature of the sulfonyl group.

    1-Methoxy-2-propanol: Contains a methoxy group and a propanol moiety, differing in the length and nature of the alkyl chain.

    Anisole (methoxybenzene): A simpler structure with only a methoxy group attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1-methoxy-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2S/c1-14(2)19-13-9-5-4-8-12-18-16-11-7-6-10-15(16)17-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHMUKAHNKNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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